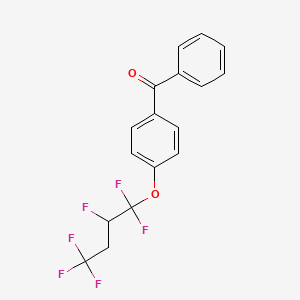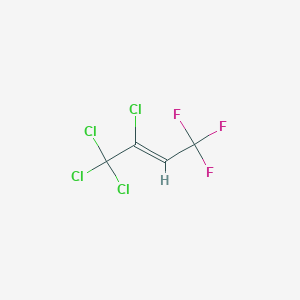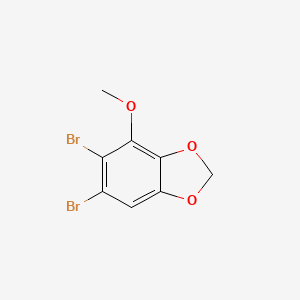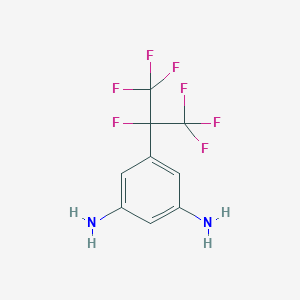
2-(1-Chloro-2-methylpropan-2-yl)-4-fluoro-6-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Chloro-2-methylpropan-2-yl)-4-fluoro-6-methoxyphenol is an organic compound that belongs to the class of phenols. This compound is characterized by the presence of a chloro group, a fluoro group, and a methoxy group attached to a phenol ring. It is used in various fields of research and industry due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Chloro-2-methylpropan-2-yl)-4-fluoro-6-methoxyphenol typically involves the reaction of 4-fluoro-6-methoxyphenol with 1-chloro-2-methylpropane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the substitution reaction. The reaction mixture is heated to a temperature of around 80-100°C to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are continuously fed into the system. The reaction conditions are carefully controlled to optimize yield and purity. The product is then purified using techniques such as distillation or crystallization to remove any impurities.
化学反応の分析
Types of Reactions
2-(1-Chloro-2-methylpropan-2-yl)-4-fluoro-6-methoxyphenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as ammonia or thiols are used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones are formed.
Reduction: The corresponding hydrocarbon is formed.
Substitution: Substituted phenols are formed.
科学的研究の応用
2-(1-Chloro-2-methylpropan-2-yl)-4-fluoro-6-methoxyphenol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(1-Chloro-2-methylpropan-2-yl)-4-fluoro-6-methoxyphenol involves its interaction with specific molecular targets. The chloro and fluoro groups enhance its binding affinity to certain enzymes and receptors, leading to inhibition or activation of these targets. The methoxy group contributes to its overall stability and solubility, facilitating its use in various applications.
類似化合物との比較
Similar Compounds
1-Chloro-2-methyl-2-phenylpropane: Similar in structure but lacks the fluoro and methoxy groups.
4-Fluoro-6-methoxyphenol: Similar in structure but lacks the chloro group.
2-Chloro-4-fluoro-6-methoxyphenol: Similar in structure but has a different substitution pattern.
Uniqueness
2-(1-Chloro-2-methylpropan-2-yl)-4-fluoro-6-methoxyphenol is unique due to the combination of chloro, fluoro, and methoxy groups on the phenol ring. This unique combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
特性
IUPAC Name |
2-(1-chloro-2-methylpropan-2-yl)-4-fluoro-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClFO2/c1-11(2,6-12)8-4-7(13)5-9(15-3)10(8)14/h4-5,14H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVLWHHCWHIFCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C1=C(C(=CC(=C1)F)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![1,3-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]uretidine-2,4-dione](/img/structure/B6312557.png)

